

Comparative Analysis of 3-oxo-4-phenylbutanamide and Analogs for Preclinical Research

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Compound of Interest

Compound Name: 3-Oxo-4-phenylbutanamide

Cat. No.: B15355438

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of **3-oxo-4-phenylbutanamide** and its analogs, focusing on their synthesis, and potential biological activities. Due to the limited direct experimental data on **3-oxo-4-phenylbutanamide**, this document leverages data from structurally similar compounds to provide a useful reference for researchers in the field of medicinal chemistry and drug discovery. The information is presented to facilitate further investigation into the therapeutic potential of this class of compounds.

Chemical and Physical Properties

The following table summarizes the basic chemical and physical properties of **3-oxo-4-phenylbutanamide** and a related isomer, 3-oxo-N-phenylbutanamide (acetoacetanilide), for which more data is available.

Property	3-oxo-4-phenylbutanamide	3-oxo-N-phenylbutanamide (Acetoacetanilide)
Molecular Formula	C ₁₀ H ₁₁ NO ₂	C ₁₀ H ₁₁ NO ₂
Molecular Weight	177.20 g/mol	177.20 g/mol [1]
CAS Number	Not readily available	102-01-2[1][2]
Physical State	Solid (predicted)	White crystalline solid[3]
Melting Point	Not available	83-89 °C[2][3]
Solubility	Not available	Soluble in toluene

Synthesis Protocols

While a specific protocol for the synthesis of **3-oxo-4-phenylbutanamide** is not widely published, a general method can be adapted from the synthesis of its N-phenyl analog, 3-oxo-N-phenylbutanamide.

Synthesis of 3-oxo-N-phenylbutanamide

A common method for the synthesis of 3-oxo-N-phenylbutanamide involves the condensation of aniline and ethyl acetoacetate.[3]

Materials:

- Aniline
- Ethyl acetoacetate
- Toluene (for recrystallization)

Procedure:

- Aniline and ethyl acetoacetate are combined in a round-bottom flask.
- The reaction mixture is refluxed at 160°C for 36 hours.

- After the reaction, hot water is added to the flask, and the mixture is heated to boiling.
- The mixture is then filtered, and the filtrate is cooled to allow for the crystallization of the product.
- The resulting white crystals are collected, air-dried, and recrystallized from toluene.[3]

Biological Activity: A Comparative Overview

Direct experimental data on the biological activity of **3-oxo-4-phenylbutanamide** is scarce in publicly available literature. However, derivatives of the structurally related 3-oxo-N-phenylbutanamide have been investigated for various biological activities, including antibacterial and cytotoxic effects. Furthermore, the broader class of butanamide and acetamide derivatives has been extensively studied for anticonvulsant properties.

This section will compare the potential anticonvulsant activity of a hypothetical **3-oxo-4-phenylbutanamide** with a known anticonvulsant amide derivative, N-(2-hydroxyethyl)decanamide, based on the established screening protocols.

Compound	Biological Activity	Experimental Model	Key Findings
3-oxo-4-phenylbutanamide (Hypothetical)	Anticonvulsant (Predicted)	Maximal Electroshock (MES) Test	Activity is yet to be determined. Its structural similarity to other anticonvulsant amides suggests potential efficacy.
N-(2-hydroxyethyl)decamide	Anticonvulsant	Maximal Electroshock (MES) Test	Exhibited significant anticonvulsant activity with an ED ₅₀ of 22.0 mg/kg and a protective index (PI) of 27.5.[4]
Quinoline-4-carboxamide derivatives (from 3-oxo-N-phenylbutanamide)	Antibacterial, Cytotoxic	In vitro assays	Some derivatives showed activity against Gram-positive bacteria and various cancer cell lines.[5]

Experimental Protocols for Biological Assays

Maximal Electroshock (MES) Test for Anticonvulsant Screening

The MES test is a standard preclinical model for assessing the efficacy of potential antiepileptic drugs against generalized tonic-clonic seizures.[1][5][6][7]

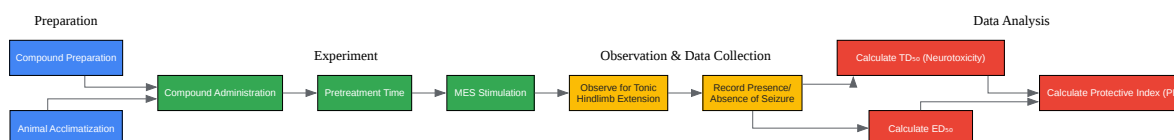
Animals:

- Mice (e.g., ICR-CD-1) or rats.[5][6]

Procedure:

- Animals are administered the test compound or vehicle at various doses.

- After a predetermined time, a supramaximal electrical stimulus (e.g., 50-60 Hz) is delivered via corneal or ear-clip electrodes.
- The endpoint is the observation of the presence or absence of a tonic hindlimb extension seizure.
- The ability of the test compound to prevent the tonic hindlimb extension is considered a positive result.
- The median effective dose (ED₅₀) and median toxic dose (TD₅₀) can be determined to calculate the protective index (PI = TD₅₀/ED₅₀).^[4]

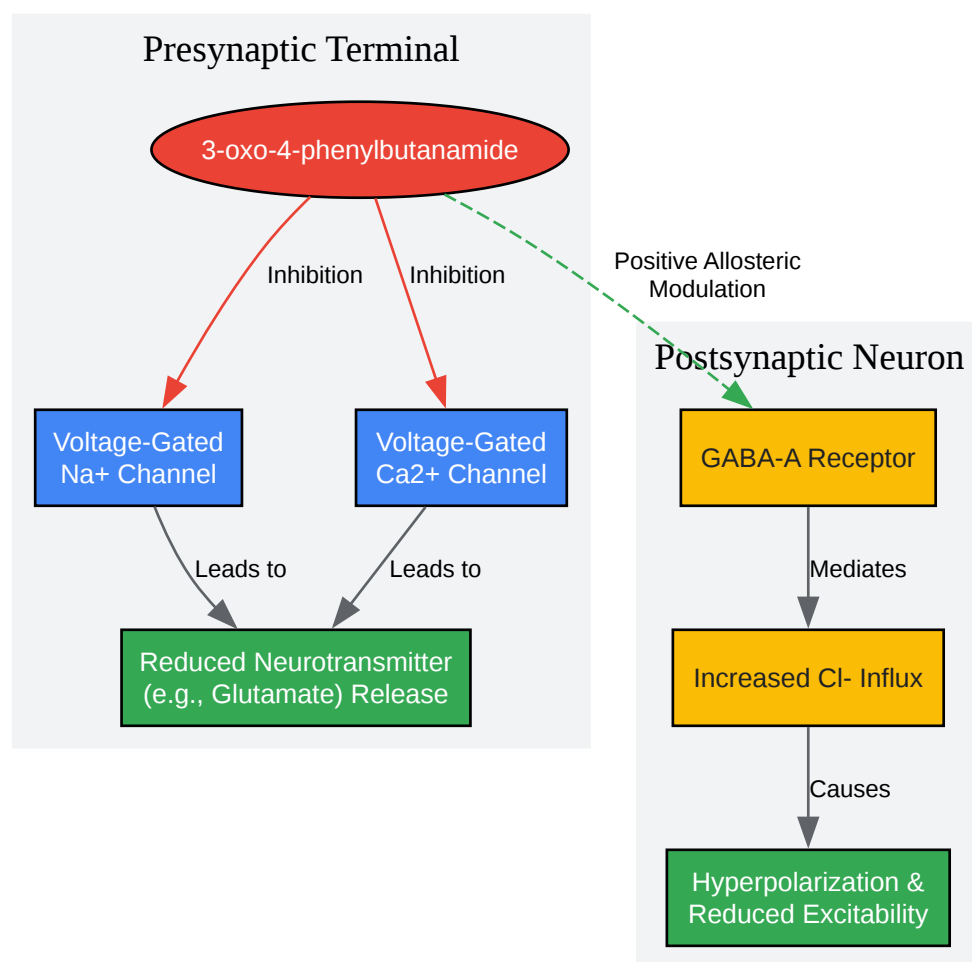


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Maximal Electroshock (MES) Test Workflow

Potential Mechanism of Action: A Hypothetical Signaling Pathway

The precise mechanism of action for **3-oxo-4-phenylbutanamide** is unknown. However, many anticonvulsant drugs exert their effects by modulating voltage-gated ion channels or enhancing GABAergic inhibition. The following diagram illustrates a hypothetical signaling pathway that could be investigated for this class of compounds.



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Hypothetical Anticonvulsant Signaling Pathway

Disclaimer: This guide is intended for informational purposes for a scientific audience. The biological activities and mechanisms of action for **3-oxo-4-phenylbutanamide** are largely uncharacterized and require experimental validation. The provided protocols are generalized and should be adapted and optimized for specific experimental conditions.

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